3-(4-Nitrophenyl)but-2-enoic acid
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Overview
Description
3-(4-Nitrophenyl)but-2-enoic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by the presence of a nitrophenyl group attached to a butenoic acid moiety
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a radical approach . This interaction could potentially lead to changes in the targets’ function, but further studies are required to confirm this hypothesis and elucidate the exact mechanisms involved.
Result of Action
One study suggests that the compound may have a role in the inhibition of mild steel corrosion . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenyl)but-2-enoic acid can be synthesized through a variety of methods. One common approach involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 4-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 3-(4-aminophenyl)but-2-enoic acid.
Substitution: Formation of substituted phenylbutenoic acids.
Scientific Research Applications
3-(4-Nitrophenyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)but-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: Precursor in the synthesis of 3-(4-Nitrophenyl)but-2-enoic acid.
2-Butenoic acid: Parent compound without the nitrophenyl group.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a butenoic acid moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDXSVBRQSCED-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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